molecular formula C19H24N2O3S B3570761 N-(2,6-DIMETHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE

N-(2,6-DIMETHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE

Cat. No.: B3570761
M. Wt: 360.5 g/mol
InChI Key: VFBUYIJNVIDOBK-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylaniline and methanesulfonyl chloride.

    Formation of Methanesulfonamide: 2,6-dimethylaniline reacts with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-(2,6-dimethylphenyl)methanesulfonamide.

    Acylation: The methanesulfonamide is then acylated with chloroacetyl chloride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase, which is crucial in the folate synthesis pathway. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential nucleotides.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with broad-spectrum antibiotic properties.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

N-(2,6-DIMETHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE is unique due to its dual 2,6-dimethylphenyl groups, which may confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, potentially leading to novel applications and improved efficacy compared to simpler sulfonamides.

Properties

IUPAC Name

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-13-8-6-9-14(2)18(13)20-17(22)12-21(25(5,23)24)19-15(3)10-7-11-16(19)4/h6-11H,12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBUYIJNVIDOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2=C(C=CC=C2C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-DIMETHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE
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N-(2,6-DIMETHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE
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N-(2,6-DIMETHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE
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N-(2,6-DIMETHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE
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N-(2,6-DIMETHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE
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N-(2,6-DIMETHYLPHENYL)-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE

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